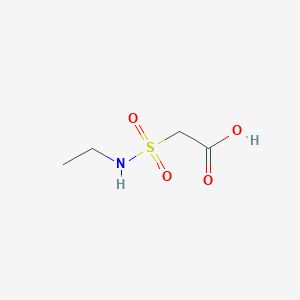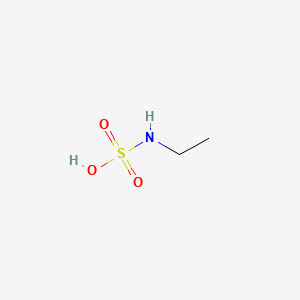![molecular formula C10H12FNO2 B3021289 Ethyl 2-[(3-fluorophenyl)amino]acetate CAS No. 2573-30-0](/img/structure/B3021289.png)
Ethyl 2-[(3-fluorophenyl)amino]acetate
概要
説明
Ethyl 2-[(3-fluorophenyl)amino]acetate: is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . It is also known by its IUPAC name, ethyl (3-fluoroanilino)acetate . This compound is characterized by the presence of an ethyl ester group and a fluorinated aromatic amine, making it a valuable intermediate in organic synthesis and pharmaceutical research.
作用機序
Target of Action
It’s known that the compound is used in the synthesis of pharmaceutical intermediates . These intermediates are often involved in various biochemical reactions, suggesting that Ethyl 2-(3-fluoroanilino)acetate may interact with a wide range of molecular targets.
Mode of Action
It’s known to be involved in the heck reaction, a popular palladium-catalyzed cross-coupling reaction . This reaction allows easy access to substituted alkenes, which are biologically relevant scaffolds. The Heck reaction has been successfully implemented in the production of active pharmaceutical ingredients (APIs) .
Biochemical Pathways
For instance, the acetyl CoA pathway, also known as the Wood‒Ljungdahl pathway, is a key biochemical pathway that involves the reduction of CO2 to acetyl-CoA . This pathway is the only one of CO2 fixation coupled to energy storage .
Result of Action
harzianum showed the presence of the compound massoia lactone, characterized as a new type of biosurfactant .
生化学分析
Biochemical Properties
Ethyl 2-(3-fluoroanilino)acetate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including acetyl-CoA synthetase and cytochrome P450 enzymes. These interactions are crucial for its metabolism and subsequent biochemical effects. The compound’s interaction with acetyl-CoA synthetase facilitates the conversion of acetate to acetyl-CoA, a vital molecule in energy production and lipid synthesis . Additionally, its interaction with cytochrome P450 enzymes influences its oxidative metabolism, leading to the formation of various metabolites .
Cellular Effects
Ethyl 2-(3-fluoroanilino)acetate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules such as protein kinases and transcription factors, leading to changes in gene expression and cellular responses . Furthermore, Ethyl 2-(3-fluoroanilino)acetate can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(3-fluoroanilino)acetate involves its binding interactions with various biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For instance, it can inhibit the activity of acetyl-CoA synthetase, leading to a decrease in acetyl-CoA levels and subsequent effects on lipid synthesis and energy production . Additionally, Ethyl 2-(3-fluoroanilino)acetate can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3-fluoroanilino)acetate can change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals . Long-term studies have shown that Ethyl 2-(3-fluoroanilino)acetate can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of Ethyl 2-(3-fluoroanilino)acetate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, Ethyl 2-(3-fluoroanilino)acetate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
Ethyl 2-(3-fluoroanilino)acetate is involved in several metabolic pathways, including the acetate metabolism pathway. It interacts with enzymes such as acetyl-CoA synthetase and cytochrome P450 enzymes, which play crucial roles in its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and lipid synthesis .
Transport and Distribution
The transport and distribution of Ethyl 2-(3-fluoroanilino)acetate within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, Ethyl 2-(3-fluoroanilino)acetate can bind to proteins and accumulate in specific cellular compartments . This localization can influence its activity and function within the cell .
Subcellular Localization
Ethyl 2-(3-fluoroanilino)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 2-(3-fluoroanilino)acetate may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its localization to the nucleus can affect gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2-[(3-fluorophenyl)amino]acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl bromoacetate with 3-fluoroaniline in the presence of a base such as sodium carbonate or potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 60-80°C) for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Ethyl 2-[(3-fluorophenyl)amino]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Reduction: The nitro group in the aromatic ring can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 3-fluoroaniline and ethyl acetate.
Reduction: Ethyl 2-[(3-aminophenyl)amino]acetate.
Oxidation: Various quinone derivatives.
科学的研究の応用
Chemistry: Ethyl 2-[(3-fluorophenyl)amino]acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its fluorinated aromatic ring enhances its binding affinity to certain biological targets .
Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials and coatings .
類似化合物との比較
- Ethyl 2-[(2-fluorophenyl)amino]acetate
- Methyl 2-[(3-fluorophenyl)amino]acetate
- Ethyl 2-[(4-fluorophenyl)amino]acetate
Uniqueness: this compound is unique due to the position of the fluorine atom on the aromatic ring. This specific positioning influences its chemical reactivity and biological activity, making it distinct from other fluorinated analogs .
特性
IUPAC Name |
ethyl 2-(3-fluoroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZRAXUTMQVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307166 | |
| Record name | ethyl 2-(3-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2573-30-0 | |
| Record name | NSC190317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(3-fluoroanilino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3021218.png)




![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)
